molecular formula C13H22O4 B8366554 4-Cycloheptyloxy-3-oxo-butyric acid ethyl ester

4-Cycloheptyloxy-3-oxo-butyric acid ethyl ester

Cat. No. B8366554
M. Wt: 242.31 g/mol
InChI Key: IGKQSFZMHMCBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cycloheptyloxy-3-oxo-butyric acid ethyl ester is a useful research compound. Its molecular formula is C13H22O4 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cycloheptyloxy-3-oxo-butyric acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cycloheptyloxy-3-oxo-butyric acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

ethyl 4-cycloheptyloxy-3-oxobutanoate

InChI

InChI=1S/C13H22O4/c1-2-16-13(15)9-11(14)10-17-12-7-5-3-4-6-8-12/h12H,2-10H2,1H3

InChI Key

IGKQSFZMHMCBBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)COC1CCCCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 4-chloroacetoacetate (3.00 mL, 22.1 mmol) was added dropwise to an ice-cooled suspension of sodium hydride (60% dispersion in oil, 2.04 g, 51.0 mmol) in DME (20 mL). Immediately cycloheptanol (3.00 mL, 24.9 mmol) was added dropwise and the resultant reaction mixture was allowed to warm slowly to ambient temperature and then stirred at this temperature for 18 h. The reaction mixture was quenched with aqueous 2M hydrochloric acid (100 mL) and extracted with ethyl acetate (100 mL). The aqueous phase was discarded and the organic phase washed with brine (100 mL) and dried (MgSO4). The residue was purified by flash column chromatography (4:1 hexane:ethyl acetate) to afford the tide compound (4.51 g, 84%). 1H NMR (CDCl3) 4.23-4.16 (2H, m), 4.07 (2H, s), 3.55 (2H, s), 3.50-3.47 (1H, m), 1.88-1.87 (2H, m), 1.67-1.53 (8H, m), 1.31-1.26 (5H, m).
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
84%

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